N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
Description
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Properties
IUPAC Name |
N-[5-(1-methyl-2-oxopyridine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-21-6-2-3-12(16(21)24)17(25)22-7-4-13-14(9-22)27-18(19-13)20-15(23)11-5-8-26-10-11/h2-3,5-6,8,10H,4,7,9H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXVUBSDDQYNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a complex heterocyclic compound that has garnered attention due to its promising biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications.
Synthesis and Structural Features
The compound features a unique combination of a furan moiety and a thiazolo-pyridine structure, which contributes to its biological activity. The synthesis typically involves multi-step reactions that incorporate various heterocyclic intermediates. For instance, the preparation may utilize starting materials such as 1-methyl-2-oxo-1,2-dihydropyridine and appropriate carboxylic acid derivatives under controlled conditions to yield the final product.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been shown to inhibit cell growth by inducing apoptosis and disrupting cell cycle progression. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12.8 | Inhibition of PI3K/Akt signaling pathway |
| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest at G2/M phase |
These findings indicate a potential role for this compound as a lead in anticancer drug development.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies reveal that it inhibits bacterial growth through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for several key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It influences critical signaling pathways such as the MAPK and PI3K/Akt pathways that are often dysregulated in cancer.
- Induction of Oxidative Stress : The compound may induce oxidative stress in microbial cells leading to cell death.
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry reported that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
- Antimicrobial Efficacy : Research conducted by Microbial Drug Resistance demonstrated that the compound effectively reduced bacterial load in infected mice models when administered at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
